1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl-

Description

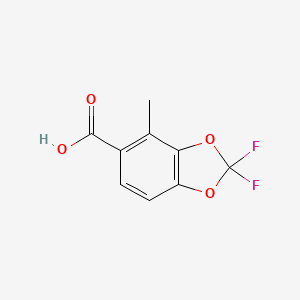

1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl- (hypothetical structure inferred from nomenclature) is a fluorinated benzodioxole derivative with a carboxylic acid group at position 5, two fluorine atoms at positions 2 and 2, and a methyl substituent at position 4. While direct data for this compound are unavailable in the provided evidence, its structural analogues suggest key properties. For instance, 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (CAS 656-46-2) has a molecular formula of C₈H₄F₂O₄ and a molecular weight of 202.113 . Fluorine atoms at positions 2 and 2 likely increase electronegativity, stabilizing the benzodioxole ring and altering acidity compared to non-fluorinated analogues .

Properties

IUPAC Name |

2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O4/c1-4-5(8(12)13)2-3-6-7(4)15-9(10,11)14-6/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWWABXHLNOYJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(O2)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

Oxidation: The carboxylic acid group can be oxidized to form carboxylic acid derivatives such as esters or amides.

Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

Substitution: Substitution reactions can occur at the benzodioxole ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Alcohols, aldehydes, and other reduced forms of the carboxylic acid.

Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Studied for its pharmacological effects and potential use in drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved can vary, but common mechanisms include binding to specific receptors or enzymes, altering cellular processes, and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution : The 2,2-difluoro configuration (as in CAS 656-46-2) enhances electron-withdrawing effects compared to 2,3-difluoro isomers (e.g., CAS 1262197-31-8), lowering the carboxylic acid’s pKa and increasing stability against nucleophilic attack .

- Methyl vs.

- Ester vs. Acid : Methyl esters (e.g., CAS 326-56-7) exhibit lower water solubility but higher volatility than their carboxylic acid counterparts, making them preferable for certain synthetic intermediates .

Biological Activity

1,3-Benzodioxole-5-carboxylic acid, 2,2-difluoro-4-methyl- is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, anti-inflammatory, and other relevant activities.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : 2,2-difluoro-4-methyl-1,3-benzodioxole-5-carboxylic acid

- Molecular Formula : C9H6F2O4

- Molecular Weight : 216.14 g/mol

- Appearance : Powder

Antibacterial Activity

Research indicates that 1,3-benzodioxole-5-carboxylic acid derivatives exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 40 to 50 µg/mL against various strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

- Comparison with Antibiotics : The inhibition zones produced by this compound were comparable to those of standard antibiotics like ceftriaxone, suggesting its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies:

- Cell Line Testing : In vitro studies demonstrated that derivatives of this compound exhibit IC50 values between 7 to 20 µM against various cancer cell lines, including breast and pancreatic cancers.

- Mechanism of Action : The compounds are believed to target specific molecular pathways involved in cancer progression, inhibiting angiogenesis and altering cancer cell signaling pathways .

Anti-inflammatory Activity

The anti-inflammatory effects of 1,3-benzodioxole derivatives have also been documented:

- Cytokine Inhibition : Compounds derived from this structure showed strong inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α. For example, certain derivatives exhibited up to 89% inhibition against IL-6 at a concentration of 10 µg/mL .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1,3-benzodioxole-5-carboxylic acid, a comparison with structurally similar compounds is warranted:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate | 0.97 | Methyl ester form; different functional group |

| 4-(Difluoromethoxy)benzoic acid | 0.82 | Contains methoxy group; lacks dioxole structure |

| Benzo[d][1,3]dioxole-5-carboxylic acid | 0.72 | Lacks fluorine substituents |

This table illustrates that while there are similar compounds within the benzodioxole family, the presence of difluoromethyl groups and specific functional groups sets 1,3-benzodioxole-5-carboxylic acid apart in terms of reactivity and potential applications.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

- Antibacterial Study : A recent publication reported the synthesis of several derivatives that demonstrated enhanced antibacterial activity compared to traditional antibiotics.

- Cancer Treatment Research : Another study focused on the compound's ability to induce apoptosis in leukemia cell lines, showing promising results with low IC50 values .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid derivatives, and how do they influence experimental design?

- Answer: The compound’s melting point (178°C) and stability under nitrogen storage conditions are critical for handling . Its molecular formula (C8H4F2O4) and polar surface area (58.6 Ų) suggest moderate solubility in polar solvents, necessitating methanol or DMSO for dissolution in synthetic protocols. The fluorine substituents enhance electronegativity, impacting reactivity in nucleophilic substitution reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer:

- NMR (¹H/¹⁹F): To confirm fluorine substitution patterns and methyl group integration .

- HPLC-MS: For purity assessment and detection of byproducts (e.g., residual acetate from synthesis) .

- X-ray crystallography: Used in related benzodioxole-carboxylate complexes to resolve stereochemistry (e.g., Zn/Cd coordination dimers) .

Q. How should this compound be stored to ensure stability?

- Answer: Store under inert nitrogen atmosphere at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, as fluorinated benzodioxoles are prone to hydrolytic degradation at elevated temperatures .

Advanced Research Questions

Q. What synthetic strategies are reported for introducing difluoro and methyl groups into the benzodioxole-carboxylic acid scaffold?

- Answer:

- Fluorination: Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) on precursor diols, followed by oxidation to the carboxylic acid .

- Methylation: Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the methyl group at the 4-position .

- Key Patent Routes: US2012/277224A1 and US2005/277692A1 describe multi-step protocols with yields up to 92% and 40%, respectively .

Q. How does the difluoro substitution affect coordination chemistry in metal-organic frameworks (MOFs)?

- Answer: The difluoro group enhances ligand rigidity and electron-withdrawing effects, stabilizing metal-carboxylate bonds. In Zn(II)/Cd(II) dimers, the carboxylate acts as a bridging ligand, with 3-phenylpyridine co-ligands modulating crystal packing . Comparative studies with non-fluorinated analogs (e.g., piperonylic acid) show higher thermal stability in fluorinated MOFs due to stronger M–O bonds .

Q. How can discrepancies in reported melting points for fluorinated benzodioxole derivatives be resolved?

- Answer: Discrepancies (e.g., 178°C for 2,2-difluoro vs. 229–235°C for piperonylic acid ) arise from crystallinity differences. Use differential scanning calorimetry (DSC) to identify polymorphs, and recrystallize from ethanol/water mixtures to obtain consistent data .

Q. What computational methods are suitable for studying the electronic effects of fluorine substituents?

- Answer:

- DFT Calculations: To map electrostatic potential surfaces and predict sites for electrophilic attack .

- Molecular Dynamics (MD): Simulate solvent interactions, particularly with fluorinated moieties’ hydrophobicity .

- Hirshfeld Analysis: Compare with X-ray data to quantify intermolecular interactions (e.g., C–F⋯H contacts) .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

- Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye irritation (H315/H319) .

- Ventilation: Use fume hoods to minimize inhalation of airborne particles (H335) .

- Spill Management: Neutralize with sodium bicarbonate and dispose via licensed hazardous waste services .

Q. How can this compound be applied in apoptosis or tumor suppression studies?

- Answer: Derivatives of benzodioxole-carboxylic acids are used to synthesize small-molecule inhibitors targeting pro-survival proteins (e.g., Bcl-2). Fluorination enhances metabolic stability, improving in vitro bioavailability . For in vivo models, conjugate with PEGylated carriers to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.